CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent used for solubilizing and purifying integral membrane proteins while preserving their native structure and function. As a hydroxylated analog of the common detergent CHAPS, CHAPSO features a more polar head group, which significantly enhances its aqueous solubility. This property, combined with a high critical micelle concentration (CMC) of approximately 8 mM, makes it a preferred reagent in biochemistry, proteomics, and structural biology for applications requiring gentle protein extraction and easy detergent removal by dialysis.
Although structurally similar, CHAPSO and its analog CHAPS are not functionally interchangeable for many applications. The single hydroxyl group addition in CHAPSO's polar head makes it significantly more water-soluble than CHAPS. This difference in solubility directly impacts handling, stock solution preparation, and performance in low-temperature protocols. Furthermore, CHAPSO demonstrates quantitatively different behavior in solubilizing lipid bilayers, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio than CHAPS, which can be critical for achieving efficient and gentle protein reconstitution. These distinct physicochemical properties mean that substituting one for the other can lead to failed protein extractions, loss of protein activity, or inconsistent results in downstream applications like cryo-EM and functional assays.
CHAPSO's hydroxylated polar head group gives it a significant solubility advantage over its close analog, CHAPS. While specific values vary by source, technical datasheets consistently report CHAPSO as being more soluble, with one source indicating a solubility of 100 mg/mL in water, facilitating the creation of highly concentrated stock solutions.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 100 mg/mL |
| Comparator Or Baseline | CHAPS (qualitatively lower solubility) |
| Quantified Difference | Significantly higher; enables higher concentration stock solutions |
| Conditions | Aqueous solution at room temperature. |
Higher solubility simplifies buffer preparation, allows for more concentrated stock solutions, and improves handling and performance in low-temperature laboratory workflows.
CHAPSO exhibits a consistently reported Critical Micelle Concentration (CMC) of 8 mM. This is at the higher end of the range reported for its analog CHAPS, which is typically cited as 8-10 mM but can be lower. A defined and high CMC is crucial for reproducibility and allows for easier removal of the detergent from protein samples via dialysis.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 8 mM |
| Comparator Or Baseline | CHAPS (8-10 mM range) |
| Quantified Difference | Consistently at the upper end of the comparator's range, ensuring high monomer concentration before micellization. |
| Conditions | Aqueous solution, 20-25°C. |
A high CMC value simplifies detergent removal by dialysis and provides a wider concentration range of monomeric detergent for optimizing protein-detergent interactions without forming micelles.
CHAPSO is specifically cited for its ability to solubilize sensitive proteins, such as opiate receptors, into a state that maintains reversible ligand binding capabilities. This demonstrates an ability to preserve the native, functional conformation of complex membrane proteins where other detergents may fail. This performance is critical for pharmacological studies and functional characterization.
| Evidence Dimension | Preservation of Protein Function Post-Solubilization |
| Target Compound Data | Successfully solubilizes opiate receptors to a state exhibiting reversible opiate binding |
| Comparator Or Baseline | General detergents which may denature or inactivate sensitive proteins. |
| Quantified Difference | Enables functional assays that are not possible with harsher or less effective detergents. |
| Conditions | Solubilization of opiate receptors from native membranes. |
For research focused on protein function, activity, and ligand binding, selecting a detergent proven to preserve these properties is essential for obtaining biologically relevant data.
In cryo-EM sample preparation, CHAPSO has been shown to be superior to non-ionic detergents and its absence for mitigating preferred particle orientation. One study demonstrated that for bacterial RNA polymerase complexes, which suffer from severe orientation bias, the addition of CHAPSO at its CMC eliminated particle absorption at the air/water interface. This resulted in randomly oriented particles within the vitreous ice, a critical requirement for achieving high-resolution, isotropically uniform 3D maps.
| Evidence Dimension | Particle Distribution in Cryo-EM |
| Target Compound Data | Eliminates orientation bias, leading to isotropically uniform maps |
| Comparator Or Baseline | Absence of CHAPSO (results in severe orientation bias with particles at ice surfaces) and non-ionic detergents like NP-40 (did not remove orientation bias) |
| Quantified Difference | Qualitatively transforms particle distribution from biased (at interface) to random (in vitreous ice layer). |
| Conditions | Cryo-EM grid preparation of Escherichia coli 6S RNA/RNA polymerase holoenzyme particles. |
For researchers in structural biology, using CHAPSO can be the deciding factor in obtaining high-quality cryo-EM data by overcoming common sample preparation artifacts like preferred orientation.
Based on its demonstrated ability to prevent particle adsorption to the air/water interface and eliminate orientation bias, CHAPSO is the indicated choice for preparing cryo-EM samples of proteins known to suffer from this artifact, such as bacterial transcription complexes. Its use directly enables the collection of higher quality data for 3D reconstruction.
For projects requiring the solubilization and purification of delicate membrane proteins like GPCRs (e.g., opiate receptors) while maintaining their activity, CHAPSO is a preferred reagent. Its effectiveness in preserving the reversible ligand-binding state makes it ideal for subsequent functional studies, pharmacological screening, and binding assays.
Due to its superior aqueous solubility compared to CHAPS, CHAPSO is well-suited for protocols that require preparing high-concentration stock solutions or for experiments conducted at reduced temperatures where other detergents might precipitate. This improves workflow efficiency and reliability.
Irritant